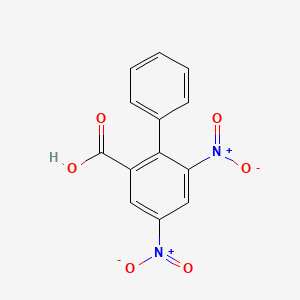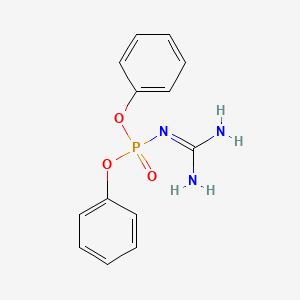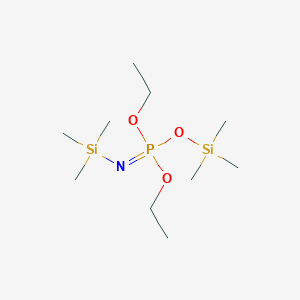
Benzenamine, 4,4'-methylenebis[2,6-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-methylenebis[2,6-dibromo- is an organic compound with the molecular formula C13H14N2Br4. It is a derivative of benzenamine (aniline) where the hydrogen atoms at the 2 and 6 positions on both benzene rings are replaced by bromine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[2,6-dibromo- typically involves the reaction of 2,6-dibromoaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline units.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzenamine, 4,4’-methylenebis[2,6-dibromo- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-methylenebis[2,6-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism by which Benzenamine, 4,4’-methylenebis[2,6-dibromo- exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4,4’-methylenebis-: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Benzenamine, 4,4’-methylenebis[2,6-dichloro-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Benzenamine, 4,4’-methylenebis[2,6-difluoro-: Contains fluorine atoms, which significantly alter its chemical properties and biological activity.
Uniqueness
The presence of bromine atoms in Benzenamine, 4,4’-methylenebis[2,6-dibromo- makes it unique in terms of its reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to stronger interactions with biological targets and different chemical reactivity.
Propiedades
Fórmula molecular |
C13H10Br4N2 |
|---|---|
Peso molecular |
513.8 g/mol |
Nombre IUPAC |
4-[(4-amino-3,5-dibromophenyl)methyl]-2,6-dibromoaniline |
InChI |
InChI=1S/C13H10Br4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2 |
Clave InChI |
MNTMJNPPGNMEME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N)Br)CC2=CC(=C(C(=C2)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


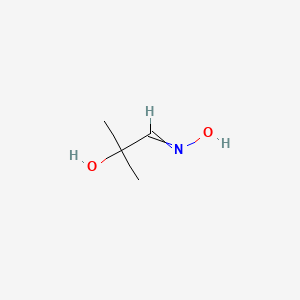

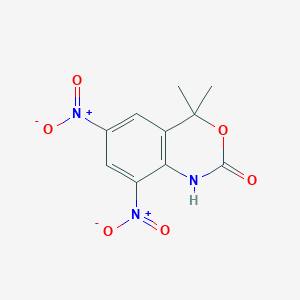
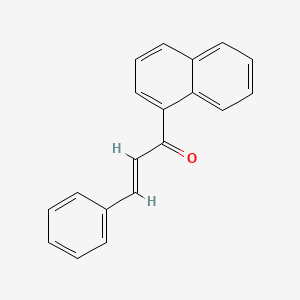
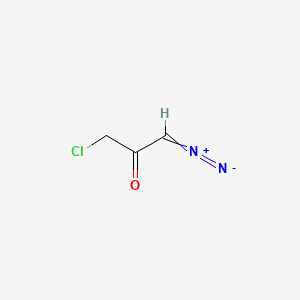

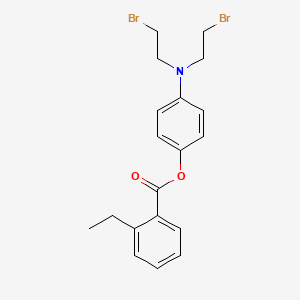

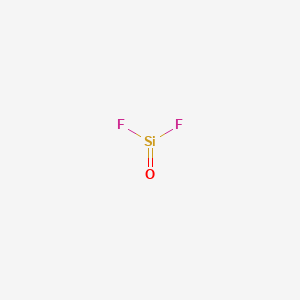
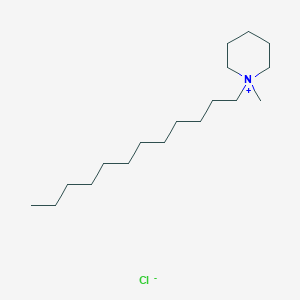
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
